molecular formula C9H9BrClNO2 B5892587 N-(4-bromo-3-chlorophenyl)-2-methoxyacetamide

N-(4-bromo-3-chlorophenyl)-2-methoxyacetamide

Cat. No.: B5892587
M. Wt: 278.53 g/mol
InChI Key: ASQDTADWGBOSGY-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-2-methoxyacetamide is an organic compound with the molecular formula C9H9BrClNO2 It is a derivative of acetamide, featuring a bromo and chloro substitution on the phenyl ring and a methoxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)-2-methoxyacetamide typically involves the reaction of 4-bromo-3-chloroaniline with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-bromo-3-chloroaniline+2-methoxyacetyl chlorideThis compound\text{4-bromo-3-chloroaniline} + \text{2-methoxyacetyl chloride} \rightarrow \text{this compound} 4-bromo-3-chloroaniline+2-methoxyacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-chlorophenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the amide can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., N-(4-methoxy-3-chlorophenyl)-2-methoxyacetamide.

    Oxidation: The major product could be N-(4-bromo-3-chlorophenyl)-2-oxoacetamide.

    Reduction: The major product could be N-(4-bromo-3-chlorophenyl)-2-methoxyethylamine.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)-2-methoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-chlorophenyl)acetamide
  • N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide
  • N-(4-bromo-3-chlorophenyl)-4-fluorobenzamide

Uniqueness

N-(4-bromo-3-chlorophenyl)-2-methoxyacetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-14-5-9(13)12-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQDTADWGBOSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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